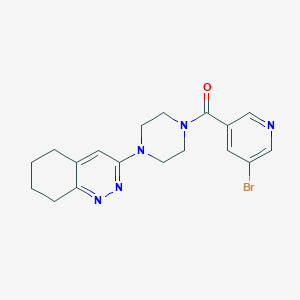
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a diazinane ring with three ketone functionalities
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product . Industrial production methods may involve continuous processes where reactants are fed into reactors under controlled conditions to optimize yield and purity .
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It inhibits certain biochemical pathways by binding to active sites of enzymes, thereby blocking their activity. This compound is known to inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain .
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1-(3,4-Dichlorophenyl)urea: Shares the dichlorophenyl group but differs in the functional groups attached to the phenyl ring.
3,4-Dichlorophenylhydrazine hydrochloride: Another compound with a dichlorophenyl group but with different reactivity and applications. The uniqueness of this compound lies in its diazinane ring structure and the presence of three ketone functionalities, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKZPLPRPCPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2622445.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2622447.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2622451.png)

![N-{3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propyl}methanesulfonamide](/img/structure/B2622458.png)


![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2622461.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2622462.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2622464.png)
![5-methyl-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2622465.png)
![3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2622466.png)
